4-(2-(Propylthio)acetyl)benzonitrile
Description
4-(2-(Propylthio)acetyl)benzonitrile is a benzonitrile derivative featuring a propylthio-acetyl substituent at the para position of the benzene ring. Its molecular formula is C₁₂H₁₃NOS, with a molecular weight of 219.30 g/mol.
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
4-(2-propylsulfanylacetyl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c1-2-7-15-9-12(14)11-5-3-10(8-13)4-6-11/h3-6H,2,7,9H2,1H3 |
InChI Key |
FZWFWAAUARZNBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Propylthio)acetyl)benzonitrile typically involves the Friedel-Crafts acylation reaction. In this process, an aromatic substrate reacts with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst to introduce an acyl group into the aromatic ring . The reaction conditions often include:
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or chloroform.
Catalyst: Aluminum chloride (AlCl) is commonly used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Propylthio)acetyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine (Br) or chlorinating agents like sulfuryl chloride (SOCl) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-(2-(Propylthio)acetyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Propylthio)acetyl)benzonitrile involves its interaction with specific molecular targets. The propylthioacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The nitrile group can form hydrogen bonds and interact with nucleophiles, affecting the compound’s behavior in different environments .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key analogs of 4-(2-(Propylthio)acetyl)benzonitrile, highlighting structural variations, synthesis routes, and applications:
Biological Activity
4-(2-(Propylthio)acetyl)benzonitrile is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant research findings and data.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C12H13NOS
- Molecular Weight : 219.30 g/mol
Anticancer Activity
Research indicates that compounds similar to 4-(2-(Propylthio)acetyl)benzonitrile exhibit significant anticancer properties. A study focused on thiazole derivatives highlighted the structure-activity relationship (SAR), revealing that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines. For instance, a compound with a similar thiazole moiety showed IC50 values lower than established drugs like doxorubicin in Jurkat and A-431 cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 1 | Jurkat | <10 | |
| Compound 2 | A-431 | <15 | |
| 4-(2-(Propylthio)acetyl)benzonitrile | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial activity of compounds featuring similar thiazole structures has also been documented. A study reported significant antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 μg/mL against multi-drug resistant bacteria. The presence of electron-withdrawing groups on the phenyl ring was crucial for enhancing antimicrobial efficacy .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 50 | |
| Compound B | S. aureus | 70 | |
| Compound C | Pseudomonas aeruginosa | 60 |
Enzyme Inhibition
Inhibitory activity against acetylcholinesterase (AChE), a key enzyme in neurotransmission, has been observed in compounds with structural similarities to 4-(2-(Propylthio)acetyl)benzonitrile. A recent study demonstrated that certain thiazole-coupled compounds displayed potent AChE inhibition, with IC50 values around 2.7 µM, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Case Study 1: Thiazole Derivatives and Cancer Treatment
A recent investigation into thiazole-integrated compounds revealed that specific substitutions on the thiazole ring significantly enhanced anticancer efficacy. The study utilized various cancer cell lines to evaluate the cytotoxic potential of these derivatives, leading to the identification of lead compounds for further development.
Case Study 2: Antimicrobial Efficacy in Clinical Settings
Another study assessed the antimicrobial properties of thiazole derivatives in clinical isolates of resistant bacterial strains. The findings indicated that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
